molecular formula C23H37NO7 B1252551 Takaosamine

Takaosamine

Cat. No. B1252551
M. Wt: 439.5 g/mol
InChI Key: PNKADVXQUJDNSJ-XVXCPXLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Takaosamine is a natural product found in Delphinium andersonii, Consolida orientalis, and other organisms with data available.

Scientific Research Applications

Norditerpenoid and Diterpenoid Alkaloids Research

Research on Takaosamine primarily involves its identification and isolation as a norditerpenoid alkaloid. For instance, in a study conducted by Meriçli et al. (2001), Takaosamine was isolated from the aerial parts of Consolida orientalis, alongside other alkaloids like delsoline and gigactonine. The structural establishment of these compounds was achieved through spectroscopic studies and chemical correlation methods (Meriçli et al., 2001).

Pharmacokinetics and Pharmacodynamics Studies

While not directly related to Takaosamine, research into pharmacokinetics and pharmacodynamics provides insights into methodologies that could potentially be applied to Takaosamine studies. For example, a study by Yoneyama et al. (2020) on TAK-831, a D-amino acid oxidase inhibitor, developed a mechanistic model connecting pharmacokinetics, target occupancy, and pharmacodynamics in mice, which could be relevant for understanding the behavior of similar compounds like Takaosamine in biological systems (Yoneyama et al., 2020).

Diterpenoid Alkaloids in Consolida regalis

Another study focused on the isolation of diterpenoid alkaloids, including Takaosamine, from Consolida regalis. This research reported the presence of Takaosamine in the plant, which had not been previously documented, suggesting its potential for further pharmacological studies (Mericl et al., 2001).

NMR Signal Assignments of Alkaloids

Hohmann et al. (2002) conducted a study involving the isolation and detailed NMR study of norditerpene alkaloids, including Takaosamine, from Consolida orientalis. They presented complete 1H NMR chemical shift assignments for these alkaloids, contributing to the structural understanding of Takaosamine (Hohmann et al., 2002).

properties

Molecular Formula

C23H37NO7

Molecular Weight

439.5 g/mol

IUPAC Name

(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-13-(hydroxymethyl)-6,18-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,9,16-tetrol

InChI

InChI=1S/C23H37NO7/c1-4-24-9-20(10-25)6-5-14(26)22-12-7-11-13(30-2)8-21(28,15(12)16(11)27)23(29,19(22)24)18(31-3)17(20)22/h11-19,25-29H,4-10H2,1-3H3/t11-,12+,13-,14-,15+,16-,17+,18+,19?,20-,21+,22-,23-/m0/s1

InChI Key

PNKADVXQUJDNSJ-XVXCPXLRSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@](C31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)O)OC)O)CO

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6O)OC)O)O)OC)O)CO

synonyms

takaosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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